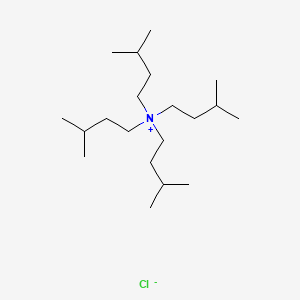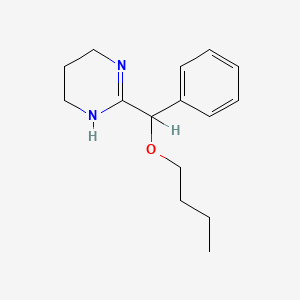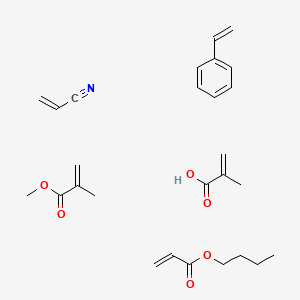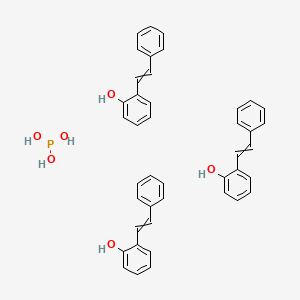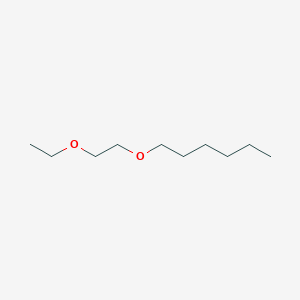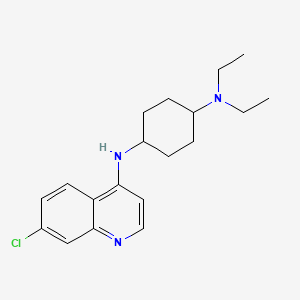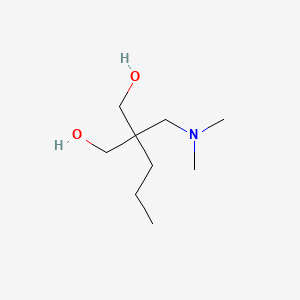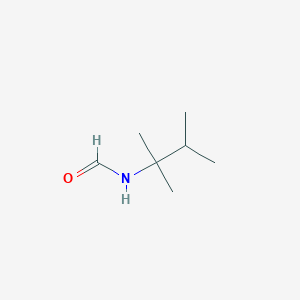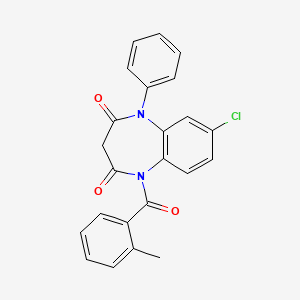
7-Chloro-1-(2-methylbenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1-(2-methylbenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their wide range of central nervous system-related activities, including anxiolytic, anticonvulsant, and sedative properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(2-methylbenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione typically involves the reaction of 2-amino-5-chlorobenzophenone with appropriate reagents under controlled conditions . One common method includes the use of carboxylic acid chlorides or anhydrides to acylate the amino group, followed by cyclization to form the benzodiazepine core . The reaction conditions often involve refluxing in solvents like xylene or butanol, with the addition of bases such as sodium methoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free conditions and green chemistry principles are often employed to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-(2-methylbenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzodiazepines, each with distinct chemical and biological properties .
Scientific Research Applications
7-Chloro-1-(2-methylbenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-1-(2-methylbenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system . By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic, anticonvulsant, and sedative effects . The molecular targets and pathways involved include the modulation of GABAergic neurotransmission and the regulation of ion channel activity .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative properties.
Alprazolam: A benzodiazepine used primarily for its anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
7-Chloro-1-(2-methylbenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is unique due to its specific chemical structure, which imparts distinct pharmacological properties compared to other benzodiazepines . Its unique substitution pattern and molecular configuration contribute to its specific interactions with the GABA receptor and its resultant effects .
Properties
CAS No. |
24826-53-7 |
|---|---|
Molecular Formula |
C23H17ClN2O3 |
Molecular Weight |
404.8 g/mol |
IUPAC Name |
7-chloro-1-(2-methylbenzoyl)-5-phenyl-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C23H17ClN2O3/c1-15-7-5-6-10-18(15)23(29)26-19-12-11-16(24)13-20(19)25(21(27)14-22(26)28)17-8-3-2-4-9-17/h2-13H,14H2,1H3 |
InChI Key |
WEFPYRFMODVBQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(=O)CC(=O)N(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[2-(diethylamino)phenyl]methanone](/img/structure/B14686788.png)
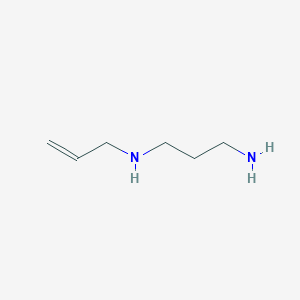

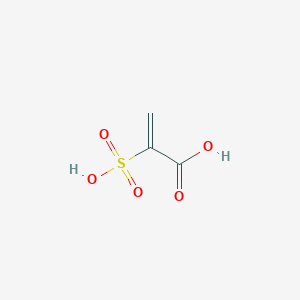
![4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14686805.png)
![Butanoic acid, 4-[bis(carboxymethyl)amino]-](/img/structure/B14686807.png)
